(+)-Sulpiride
Overview
Description
(+)-Sulpiride is a substituted benzamide derivative that is primarily used as an antipsychotic and antidepressant agent. It is known for its selective antagonistic activity on dopamine D2 and D3 receptors, which makes it effective in treating schizophrenia, depression, and other psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Sulpiride typically involves the reaction of 5-aminosulfonyl-o-toluidine with 2-methoxy-5-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, forming the desired product. The reaction conditions usually require a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The process includes steps such as recrystallization and purification to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(+)-Sulpiride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(+)-Sulpiride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving dopamine receptor antagonists.
Biology: Research on its effects on neurotransmitter systems and receptor binding.
Medicine: Clinical studies on its efficacy in treating psychiatric disorders.
Industry: Its role in the development of new antipsychotic and antidepressant drugs.
Mechanism of Action
(+)-Sulpiride exerts its effects primarily through antagonism of dopamine D2 and D3 receptors. By blocking these receptors, it reduces the activity of dopamine in the brain, which helps alleviate symptoms of schizophrenia and depression. The molecular targets include the mesolimbic and mesocortical pathways, which are involved in mood regulation and cognitive functions.
Comparison with Similar Compounds
(+)-Sulpiride is unique among dopamine receptor antagonists due to its selective activity on D2 and D3 receptors. Similar compounds include:
Haloperidol: A non-selective dopamine receptor antagonist.
Risperidone: Atypical antipsychotic with broader receptor activity.
Clozapine: Another atypical antipsychotic with a different receptor profile.
These compounds differ in their receptor selectivity, side effect profiles, and clinical applications, making this compound a distinct option in the treatment of psychiatric disorders.
Properties
IUPAC Name |
N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJTUBHPOOWDU-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@@H]1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317799 | |
Record name | (+)-Sulpiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23756-79-8 | |
Record name | (+)-Sulpiride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23756-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulpiride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023756798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Sulpiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULPIRIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4109R0VM5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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